molecular formula C26H22O B1667437 Bis(diphenylmethyl) ether CAS No. 574-42-5

Bis(diphenylmethyl) ether

Cat. No. B1667437
Key on ui cas rn: 574-42-5
M. Wt: 350.5 g/mol
InChI Key: PVQATPQSBYNMGE-UHFFFAOYSA-N
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Patent
US04431497

Procedure details

A mixture of 37 g of chlorodiphenylmethane and 100 ml of water were refluxed under nitrogen for 16 hours. After cooling the water was decanted and 40 ml of ethanol was added to induce crystallization. The yellow solid was recrystallized 3 times from ethanol to give 21.9 g of dibenzhydryl ether, m.p. 108°-110°.
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH2:15]>>[CH:2]([O:15][CH:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
ClC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed under nitrogen for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was decanted
ADDITION
Type
ADDITION
Details
40 ml of ethanol was added
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The yellow solid was recrystallized 3 times from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)OC(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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